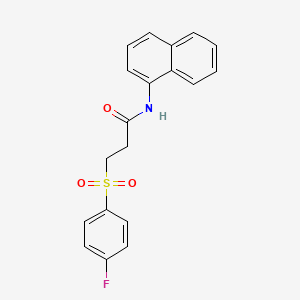
3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide” is a complex organic compound. It contains a sulfonyl group (-SO2-) attached to a 4-fluorophenyl group and a naphthalen-1-ylpropanamide group . This compound could potentially be used in various scientific research fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group and the attachment of the 4-fluorophenyl and naphthalen-1-ylpropanamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the sulfonyl, 4-fluorophenyl, and naphthalen-1-ylpropanamide groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The sulfonyl group might be susceptible to nucleophilic attack, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to 3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown potent cytotoxic activity against several human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Polymer Science for Fuel Cell Applications
Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. These copolymers exhibit properties such as proton conductivity and water stability, which are critical for their use in proton-exchange-membrane fuel cells (Einsla et al., 2005).
Fluorescence Sensing and Imaging
A genetically encoded fluorescent amino acid, dansylalanine, has been developed for the selective and efficient incorporation into proteins at defined sites. This approach facilitates the study of protein structure, dynamics, and interactions, demonstrating the versatility of sulfonamide-based fluorophores in biological research (Summerer et al., 2006).
Gas Separation Membranes
Aromatic polysulfone copolymers synthesized from bis(4-fluorophenyl)sulfone have been explored for gas separation membrane applications. These copolymers show promising selectivity and permeability coefficients for gases like H2, O2, and CO2, indicating their potential for enhancing gas separation technologies (Camacho-Zuñiga et al., 2009).
Organic Synthesis and Reactivity
The reactivity of (1-fluorovinyl) phenyl sulfoxide as a dienophile has been investigated, revealing its potential to undergo Diels-Alder reactions with highly reactive dienes to yield fluorinated-naphthalene derivatives. This study underscores the utility of fluorophenylsulfonyl compounds in synthetic organic chemistry (Hanamoto et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3S/c20-15-8-10-16(11-9-15)25(23,24)13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQDQMLHVPMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)
![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)

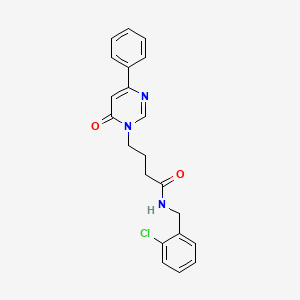
![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)
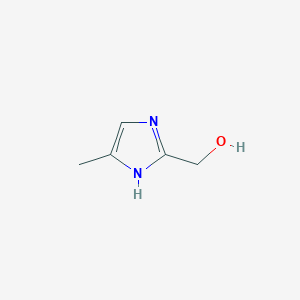
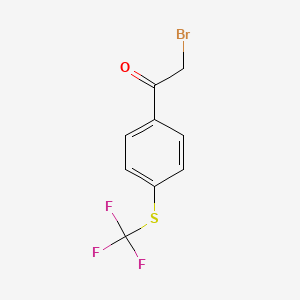
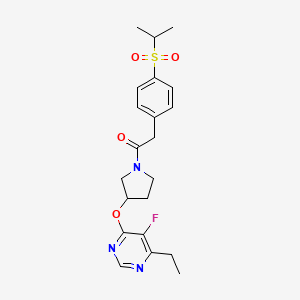


![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)